2-(3,4-DIMETHYLPHENYL)-8-ISOPROPYLIDENE-3A,4,7,7A-TETRAHYDRO-1H-4,7-METHANOISOINDOLE-1,3(2H)-DIONE
Description
2-(3,4-DIMETHYLPHENYL)-8-ISOPROPYLIDENE-3A,4,7,7A-TETRAHYDRO-1H-4,7-METHANOISOINDOLE-1,3(2H)-DIONE is a complex organic compound with a unique structure that includes a methanoisoindole core
Properties
IUPAC Name |
4-(3,4-dimethylphenyl)-10-propan-2-ylidene-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-10(2)16-14-7-8-15(16)18-17(14)19(22)21(20(18)23)13-6-5-11(3)12(4)9-13/h5-9,14-15,17-18H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVXFPTRAUYUMRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3C4C=CC(C3C2=O)C4=C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-DIMETHYLPHENYL)-8-ISOPROPYLIDENE-3A,4,7,7A-TETRAHYDRO-1H-4,7-METHANOISOINDOLE-1,3(2H)-DIONE typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dimethylphenyl derivatives with isopropylidene compounds under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-DIMETHYLPHENYL)-8-ISOPROPYLIDENE-3A,4,7,7A-TETRAHYDRO-1H-4,7-METHANOISOINDOLE-1,3(2H)-DIONE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
2-(3,4-DIMETHYLPHENYL)-8-ISOPROPYLIDENE-3A,4,7,7A-TETRAHYDRO-1H-4,7-METHANOISOINDOLE-1,3(2H)-DIONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,4-DIMETHYLPHENYL)-8-ISOPROPYLIDENE-3A,4,7,7A-TETRAHYDRO-1H-4,7-METHANOISOINDOLE-1,3(2H)-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other methanoisoindole derivatives and phenyl-substituted compounds. Examples include:
- 2-(3,4-DIMETHYLPHENYL)-1H-INDOLE
- 2-(3,4-DIMETHYLPHENYL)-1H-ISOINDOLE .
Uniqueness
The uniqueness of 2-(3,4-DIMETHYLPHENYL)-8-ISOPROPYLIDENE-3A,4,7,7A-TETRAHYDRO-1H-4,7-METHANOISOINDOLE-1,3(2H)-DIONE lies in its specific structural features, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
